molecular formula C12H9ClN2O2S B12497054 8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

Cat. No.: B12497054
M. Wt: 280.73 g/mol
InChI Key: FWPCMAUUZNIUBQ-UHFFFAOYSA-N
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Description

8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide is a heterocyclic compound that contains a pyrrole ring fused with a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-c][1,4]benzothiazine derivatives and related heterocyclic structures such as:

Uniqueness

What sets 8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide apart is its unique combination of structural features and potential biological activities. Its specific arrangement of functional groups and heterocyclic rings provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

8-chloro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile

InChI

InChI=1S/C12H9ClN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2

InChI Key

FWPCMAUUZNIUBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)Cl)C#N

Origin of Product

United States

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